3,5-Dibromo-1-heptyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

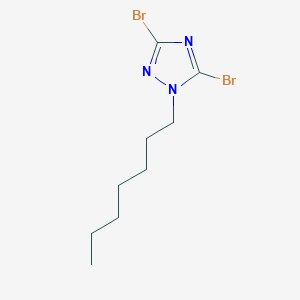

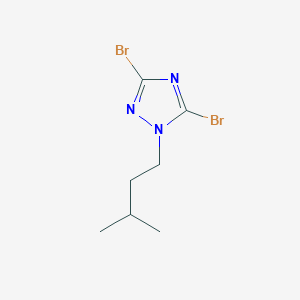

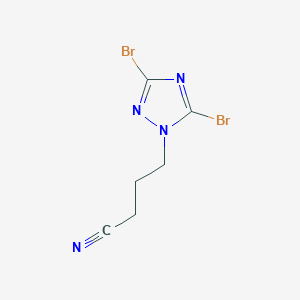

“3,5-Dibromo-1-heptyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H15Br2N3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two bromine atoms and a heptyl group . The exact 3D structure is not provided in the available resources.Scientific Research Applications

Synthesis of Heterocyclic Compounds

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole serves as a key intermediate in the synthesis of dibromo-triazoles and their amino derivatives, which are important functional materials. These compounds are synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide in high yields. The amino derivatives can be prepared by reacting with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).

Material Science and Coordination Chemistry

This compound derivatives are utilized in the development of high-density energetic materials and as intermediates for further chemical modifications. These compounds, including their salts and crystal structures, have been explored for their potential applications in energetic materials that require high density, moderate to good thermal stability, and excellent detonation properties. The coordination chemistry of these derivatives is also of interest due to their potential dinucleating properties and applications in developing novel coordination compounds (Thottempudi & Shreeve, 2011).

Corrosion Inhibition

Studies on derivatives of this compound, particularly in corrosion inhibition for metals in acidic media, highlight their effectiveness. These derivatives act as mixed-type inhibitors, showing significant efficiency in protecting metal surfaces against corrosion. The inhibition efficiency of these compounds depends on the type and nature of substituents in the molecule, indicating their potential for application in industrial corrosion protection processes (Bentiss et al., 2007).

Green Chemistry

The synthesis and application of this compound derivatives align with the principles of green chemistry, utilizing non-conventional sources such as microwave, mechanical mixing, and ultrasound. These methods provide efficient and environmentally friendly approaches to synthesizing triazole derivatives, contributing to the broader use of green chemistry in pharmaceutical and material sciences (Gonnet, Baron, & Baltas, 2021).

properties

IUPAC Name |

3,5-dibromo-1-heptyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPYVIUNDJTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)

![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)